molecular formula C17H11ClN2O3S3 B3018188 3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 330202-13-6

3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B3018188
CAS No.: 330202-13-6
M. Wt: 422.92
InChI Key: CIYRFJIUGBPGLM-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide features a benzo[b]thiophene-2-carboxamide core substituted with a chlorine atom at position 2. The amide nitrogen is linked to a 5-(methylsulfonyl)benzo[d]thiazol-2-yl group, introducing a sulfonyl electron-withdrawing moiety. This structural motif is critical for modulating physicochemical properties (e.g., solubility, stability) and biological interactions, particularly in antimicrobial or anticancer contexts .

Properties

IUPAC Name

3-chloro-N-(5-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3S3/c1-26(22,23)9-6-7-13-11(8-9)19-17(25-13)20-16(21)15-14(18)10-4-2-3-5-12(10)24-15/h2-8H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYRFJIUGBPGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antitumor, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure

The molecular formula of the compound is C18H13ClN2O3S3C_{18}H_{13}ClN_2O_3S_3, and it features a complex structure that includes a benzothiazole moiety, which is known for its biological activity.

Antibacterial Activity

Research has demonstrated that compounds containing thiazole and sulfonamide groups exhibit potent antibacterial properties. For instance, derivatives similar to this compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiazole derivatives displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL, effectively inhibiting over 90% of bacterial growth .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundConcentration (mM)Zone of Inhibition (mm)
5a8E. coli: 10.5
S. aureus: 8
B. subtilis: 9
S. epidermidis: 6

This table summarizes the antibacterial effectiveness of various thiazole derivatives, indicating the potential of these compounds as antimicrobial agents.

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Thiazoles are frequently investigated for their cytotoxic effects against various cancer cell lines. For example, compounds bearing the thiazole ring have been linked to significant antiproliferative activity in human glioblastoma and melanoma cells, with IC50 values often less than those of standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity of Thiazole Compounds

CompoundCell Line TestedIC50 (µM)
Compound AU251 (glioblastoma)23.30
Compound BWM793 (melanoma)<10

This data indicates that certain thiazole derivatives can be more effective than traditional treatments, suggesting a promising avenue for cancer therapy.

Anti-inflammatory Activity

In addition to antibacterial and antitumor activities, benzothiazole derivatives have been noted for their anti-inflammatory properties. Studies have shown that compounds like this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thus presenting potential therapeutic benefits in inflammatory diseases .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A recent study synthesized various thiazole derivatives and tested their antibacterial activity against clinical isolates of bacteria. The results indicated that specific substitutions on the thiazole ring significantly enhanced antibacterial potency, particularly against multi-drug resistant strains .
  • Case Study on Anticancer Potential :
    Another investigation focused on the anticancer effects of benzothiazole derivatives in vitro. The study revealed that modifications to the benzothiazole structure could lead to increased apoptosis in cancer cells, highlighting the importance of structure-activity relationships in drug design .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to effectively inhibit cancer cell proliferation, demonstrating IC50 values lower than traditional chemotherapeutics like doxorubicin . The incorporation of the methylsulfonyl group enhances solubility and bioavailability, potentially increasing the therapeutic efficacy of the compound.

Antibacterial and Antifungal Activity

Besides anticancer effects, this compound may also possess antibacterial and antifungal properties. Thiazole derivatives have been documented to inhibit various bacterial strains, making them candidates for developing new antibiotics . The structural features of 3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide suggest similar potential.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of compounds similar to this compound:

  • Inhibition Studies : A study identified potent inhibitors of CK1δ using related thiazole derivatives, demonstrating significant anticancer potential (IC50 values around 0.040 μM) .
  • Molecular Dynamics Simulations : Research has shown that compounds analogous to this compound can effectively bind to proteins involved in cancer cell proliferation through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzo[b]thiophene Core

Chlorine vs. Other Halogens or Functional Groups
  • 3-Chloro Substitution : Present in the target compound and 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide , chlorine enhances electrophilicity and may improve binding to hydrophobic pockets in biological targets.
  • Fluorine Substitution : 3-Chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide () incorporates a fluorine atom at position 4, which increases metabolic stability and membrane permeability compared to chlorine .
Methoxy vs. Methylsulfonyl Groups on the Benzothiazole Moiety
  • 6-Methoxy : In 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide , the methoxy group is electron-donating, reducing acidity (predicted pKa = 7.08) and possibly decreasing target affinity compared to sulfonyl derivatives.

Heterocyclic Amide Modifications

Benzothiazole vs. Thiadiazole or Thiazole Derivatives
  • Benzothiazole Derivatives : The target compound and 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide exhibit planar benzothiazole rings, favoring π-π stacking interactions.
  • Thiadiazole Derivatives : 3-Chloro-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzo[b]thiophene-2-carboxamide () replaces benzothiazole with a thiadiazole, reducing molecular weight (337.85 vs. 374.86) and altering solubility due to decreased aromaticity .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted/Reported Properties
Target Compound C₁₇H₁₁ClN₂O₃S₃ 430.92* 3-Cl, 5-(methylsulfonyl)benzothiazole High solubility due to sulfonyl group
3-Chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide C₁₇H₁₁ClN₂O₂S₂ 374.86 3-Cl, 6-methoxybenzothiazole pKa = 7.08, density = 1.532 g/cm³
3-Chloro-N-(5-ethylsulfanyl-thiadiazol-2-yl)-4-fluoro-benzothiophene-2-carboxamide C₁₃H₉ClFN₃O₂S₃ 389.86 3-Cl, 4-F, 5-ethylsulfanyl-thiadiazole Enhanced metabolic stability
3-Chloro-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzo[b]thiophene-2-carboxamide C₁₄H₁₂ClN₃OS₂ 337.85 3-Cl, 5-isopropyl-thiadiazole Lower molecular weight, reduced solubility

*Calculated based on molecular formula.

Q & A

Q. How can researchers address low reproducibility in sulfonamide derivative synthesis?

  • Methodological Answer : Standardize moisture-sensitive steps (e.g., sulfonyl chloride formation) under inert atmospheres. Monitor reaction progress via TLC (silica GF254_{254}) at 30-minute intervals. Use internal standards (e.g., anthracene) in 1H^1H NMR to quantify yields accurately .

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